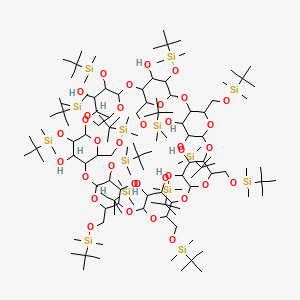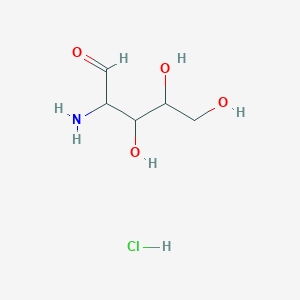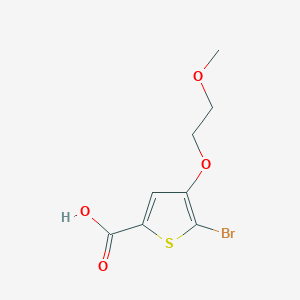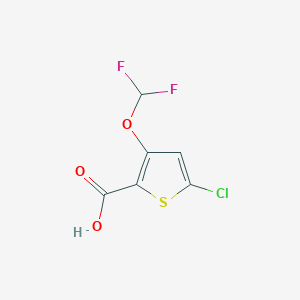
2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, enhancing their solubility and stability. This particular derivative is used extensively in drug formulation to improve the delivery efficiency of poorly soluble drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin involves the reaction of native cyclodextrin with tert-butyldimethylsilyl chloride in the presence of bases such as barium oxide, pyridine, or imidazole . The reaction typically proceeds smoothly, resulting in the selective silylation of the hydroxyl groups at positions 2 and 6 of the cyclodextrin molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of column chromatography is common to separate the desired product from any oversilylated or undersilylated byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin primarily undergoes substitution reactions. The silyl groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides in the presence of a base.
Oxidation and Reduction: These reactions are less common for this compound due to the stability of the silyl groups.
Major Products: The major products formed from these reactions depend on the substituents introduced. For instance, replacing the silyl groups with alkyl groups can yield various alkylated cyclodextrin derivatives .
Applications De Recherche Scientifique
2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in gas chromatography for the separation of enantiomers.
Biology: Enhances the solubility and stability of hydrophobic drugs, making it valuable in drug delivery systems.
Medicine: Improves the bioavailability of poorly soluble drugs, aiding in the development of more effective pharmaceutical formulations.
Industry: Utilized in the production of nanomaterials and as a building block for constructing nanodevices.
Mécanisme D'action
The primary mechanism by which 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic drug molecules, enhancing their solubility and stability . This encapsulation also protects the drug molecules from degradation, improving their bioavailability.
Comparaison Avec Des Composés Similaires
- Hexakis(6-O-tert-butyldimethylsilyl)-α-cyclodextrin
- Octakis(6-O-tert-butyldimethylsilyl)-γ-cyclodextrin
Comparison: While all these compounds share the ability to form inclusion complexes, 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin is unique in its specific modification at the 2 and 6 positions, which provides a balance between solubility enhancement and stability . This makes it particularly effective in drug delivery applications compared to its α- and γ-cyclodextrin counterparts .
Propriétés
Formule moléculaire |
C126H266O35Si14 |
|---|---|
Poids moléculaire |
2734.6 g/mol |
Nom IUPAC |
37,39,41,43,45,47,49-heptakis[[tert-butyl(dimethyl)silyl]oxy]-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol |
InChI |
InChI=1S/C126H266O35Si14/c1-113(2,3)162(43,44)134-71-78-92-85(127)99(155-169(57,58)120(22,23)24)106(141-78)149-93-79(72-135-163(45,46)114(4,5)6)143-108(101(86(93)128)157-171(61,62)122(28,29)30)151-95-81(74-137-165(49,50)116(10,11)12)145-110(103(88(95)130)159-173(65,66)124(34,35)36)153-97-83(76-139-167(53,54)118(16,17)18)147-112(105(90(97)132)161-175(69,70)126(40,41)42)154-98-84(77-140-168(55,56)119(19,20)21)146-111(104(91(98)133)160-174(67,68)125(37,38)39)152-96-82(75-138-166(51,52)117(13,14)15)144-109(102(89(96)131)158-172(63,64)123(31,32)33)150-94-80(73-136-164(47,48)115(7,8)9)142-107(148-92)100(87(94)129)156-170(59,60)121(25,26)27/h78-112,127-133H,71-77H2,1-70H3 |
Clé InChI |
SABJSIUBEUMCIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O[Si](C)(C)C(C)(C)C)OC4C(OC(C(C4O)O[Si](C)(C)C(C)(C)C)OC5C(OC(C(C5O)O[Si](C)(C)C(C)(C)C)OC6C(OC(C(C6O)O[Si](C)(C)C(C)(C)C)OC7C(OC(C(C7O)O[Si](C)(C)C(C)(C)C)OC8C(OC(O2)C(C8O)O[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)



![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)




![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)


![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)
